molecular formula C13H18N2O B13251100 N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide

N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide

Cat. No.: B13251100
M. Wt: 218.29 g/mol
InChI Key: ZEEWZZFZIJCZIL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide is a synthetic organic compound with the molecular formula C13H18N2O. It is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDK2, it can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding site of CDK2, leading to disruption of kinase activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.

    N,N-Dimethylacetamide: Shares the dimethylacetamide moiety.

    N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)acetamide: Another derivative with similar functional groups.

Uniqueness

N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide is unique due to its combined structural features of tetrahydroisoquinoline and dimethylacetamide, which confer specific biological activities and chemical reactivity. Its ability to inhibit CDK2 distinguishes it from other similar compounds .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N,N-dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide

InChI

InChI=1S/C13H18N2O/c1-15(2)13(16)8-10-4-3-5-11-9-14-7-6-12(10)11/h3-5,14H,6-9H2,1-2H3

InChI Key

ZEEWZZFZIJCZIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=CC=CC2=C1CCNC2

Origin of Product

United States

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